Methyl 5-(aminomethyl)thiophene-3-carboxylate Methyl 5-(aminomethyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20321265
InChI: InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3
SMILES:
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

Methyl 5-(aminomethyl)thiophene-3-carboxylate

CAS No.:

VCID: VC20321265

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(aminomethyl)thiophene-3-carboxylate -

Description

Molecular Description

  • Molecular Formula: C7H9NO2S

  • Molecular Weight: Approximately 171.22 g/mol

  • Functional Groups:

    • An aminomethyl group (-CH2NH2) at the 5-position of the thiophene ring.

    • A carboxylate ester group (-COOCH3) at the 3-position of the thiophene ring.

Structural Features

The compound's structure is defined by its thiophene core, which is substituted with electron-donating and electron-withdrawing groups, conferring unique chemical reactivity. The presence of an aminomethyl group makes it suitable for further derivatization, while the carboxylate ester group enhances its solubility in organic solvents.

Synthesis

The synthesis of methyl 5-(aminomethyl)thiophene-3-carboxylate typically involves:

  • Thiophene Functionalization: Starting from thiophene derivatives, functional groups are introduced at specific positions using electrophilic substitution or cross-coupling reactions.

  • Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination or related methods.

  • Esterification: The carboxylic acid moiety is converted into the methyl ester using methanol and acidic catalysts.

Applications

This compound is utilized in:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active molecules, including potential pharmaceuticals.

  • Material Science: In the development of conductive polymers or other thiophene-based materials.

  • Synthetic Organic Chemistry: As an intermediate for constructing more complex heterocyclic frameworks.

Chemical Reactivity

The compound's reactivity is influenced by:

  • The electron-donating nature of the aminomethyl group.

  • The electron-withdrawing effect of the carboxylate ester group.
    These properties make it a versatile intermediate for further chemical modifications.

Challenges and Limitations

Despite its potential, challenges include:

  • Limited Commercial Availability: The compound may require custom synthesis for research purposes.

  • Stability Concerns: The presence of reactive functional groups may lead to degradation under certain conditions.

  • Lack of Extensive Studies: More research is needed to fully explore its applications and properties.

Product Name Methyl 5-(aminomethyl)thiophene-3-carboxylate
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name methyl 5-(aminomethyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3
Standard InChIKey FAKZZAPTCZOFFW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CSC(=C1)CN
PubChem Compound 58009461
Last Modified Aug 15 2024

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